1-Phenyl-2-(propylamino)-1-butanone hydrochloride

Description

1-Phenyl-2-(propylamino)-1-butanone hydrochloride (CAS 18267-91-9), also known as N-propyl Buphedrone hydrochloride, is a synthetic cathinone derivative with the molecular formula C₁₃H₁₉NO·HCl and a molecular weight of 241.8 g/mol (excluding HCl) . It is characterized by a butanone backbone substituted with a phenyl group at the first carbon and a propylamino group at the second carbon. This compound is primarily utilized as a reference standard in forensic and pharmacological research due to its structural similarity to psychoactive substances . Its purity is typically ≥98%, with a UV/Vis absorption maximum at 250 nm, indicating aromatic conjugation in its structure .

Properties

CAS No. |

18267-91-9 |

|---|---|

Molecular Formula |

C13H20ClNO |

Molecular Weight |

241.76 g/mol |

IUPAC Name |

1-phenyl-2-(propylamino)butan-1-one;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-3-10-14-12(4-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |

InChI Key |

JHWXPVNTCVFSRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CC)C(=O)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Phenylglyoxals

One established route involves oxidation of acetophenones to phenylglyoxals, which then react with primary amines to produce amino derivatives:

- Oxidation of Acetophenones : Using selenium dioxide, acetophenones are oxidized to phenylglyoxals.

- Amination : Phenylglyoxals react with primary amines (e.g., propylamine) to yield amino ketones (Scheme 2 in reference).

This pathway is supported by research indicating that phenylglyoxals can be efficiently synthesized through selenium dioxide oxidation, followed by nucleophilic addition of amines to form amino ketones, which are intermediates for the target compound.

Reduction of Oximes and Hydrazones

Another approach involves reduction of oximes derived from phenylglyoxals:

- Formation of Oximes : Reacting phenylglyoxals with hydroxylamine salts in the presence of bases yields oximes.

- Catalytic Hydrogenation : Using nickel-aluminium catalysts, these oximes are reduced to amino alcohols, such as 1-phenyl-2-amino-1-propanol (reference,).

Resolution of Optical Isomers

Optical resolution techniques can be employed to obtain stereochemically pure intermediates, which are crucial for pharmacological activity. Resolution involves chiral auxiliaries or chiral catalysts during hydrogenation or aminating steps.

Conversion to 1-Phenyl-2-(Propylamino)-1-Butanone

Once the amino alcohol precursor is obtained, the next step is to introduce the ketone functionality and the propylamino group.

Formation of the Ketone Backbone

- Alkylation and Acylation : The amino alcohol is converted into the corresponding ketone via oxidation or acylation, often using acyl chlorides or anhydrides, to form butanone derivatives with phenyl substitution.

Introduction of Propylamino Group

- Reductive Amination : The amino group is alkylated with propyl groups through reductive amination, typically involving aldehydes or ketones with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.

Final Hydrochloride Salt Formation

- Salt Formation : The free base is reacted with hydrochloric acid to produce the hydrochloride salt, ensuring stability and solubility suitable for pharmaceutical applications.

Summary of the Preparation Methods

Data Table: Representative Reaction Conditions and Yields

Notes on Optimization and Stereochemistry

- Chiral resolution enhances enantiomeric purity, critical for pharmacological activity.

- Reaction temperature control is vital to prevent over-reduction or side reactions.

- Choice of solvent impacts yield and purity; common solvents include ethanol, toluene, and ethyl acetate.

- Catalysts such as nickel-aluminium alloys are preferred for hydrogenation steps due to efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, and amines are used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of phenylbutanone or phenylbutanoic acid.

Reduction: Formation of phenylbutanol or phenylbutylamine.

Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Investigated for its effects on neurotransmitter release and potential use in neurological studies.

Medicine: Explored for its potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by enhancing the release of neurotransmitters such as norepinephrine and dopamine. It acts as a catecholaminergic activity enhancer, stimulating the impulse propagation-mediated release of these neurotransmitters. This mechanism is distinct from that of traditional stimulants, as it does not cause a flood of neurotransmitter release but rather increases the amount released during normal neuronal activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Functional Groups: Substitution of the propylamino group with a pyrrolidine ring (α-PBP) enhances steric bulk and alters receptor interactions .

Toxicological Profiles: NNK, a structurally distinct butanone derivative, undergoes α-hydroxylation to form carcinogenic metabolites, suggesting that similar metabolic pathways (e.g., carbonyl reduction) in cathinones may produce reactive intermediates .

Metabolic and Pharmacological Comparisons

Table 2: Metabolic Pathways and Pharmacological Effects

Key Findings:

- Metabolism : The target compound may undergo carbonyl reduction (as seen in NNK ) to form alcohol metabolites, which could modulate its psychoactive effects.

- Receptor Interactions: Unlike α-PBP, which has a pyrrolidine group enhancing serotonin receptor affinity, the propylamino group in the target compound likely favors dopamine transporter binding .

Key Notes:

- While NNK is a confirmed carcinogen, the target compound’s safety profile remains understudied.

Biological Activity

1-Phenyl-2-(propylamino)-1-butanone hydrochloride, commonly referred to as a cathinone derivative, has garnered attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other stimulants and has been investigated for its biological activity, including its effects on neurotransmitter systems and potential use in treating various conditions.

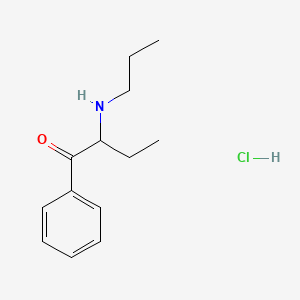

Chemical Structure

The chemical structure of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride can be represented as follows:

The biological activity of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride primarily involves its interaction with monoamine transporters. It acts as a reuptake inhibitor for norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other psychostimulants, which can result in heightened alertness, euphoria, and increased energy.

In Vitro Studies

Research has demonstrated that 1-Phenyl-2-(propylamino)-1-butanone hydrochloride exhibits significant biological activity through various assays:

- Dopamine Reuptake Inhibition : The compound has shown to inhibit the reuptake of dopamine in human neuroblastoma cells, indicating potential stimulant effects similar to amphetamines .

- Norepinephrine Release : Studies indicate that this compound can enhance the release of norepinephrine, contributing to its stimulating properties .

In Vivo Studies

Animal studies have provided insights into the behavioral effects of this compound:

- Stimulant Effects : Rodent models treated with 1-Phenyl-2-(propylamino)-1-butanone hydrochloride exhibited increased locomotor activity, suggesting its stimulant potential .

Case Studies

A notable case study documented the effects of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride in a clinical setting. A patient presented with symptoms consistent with stimulant overdose after using the compound recreationally. The clinical findings included tachycardia and hypertension, which are common physiological responses to stimulants. This case highlights the importance of understanding the pharmacodynamics and potential risks associated with this compound .

Pharmacokinetics

The pharmacokinetic profile of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride includes:

| Parameter | Value |

|---|---|

| Absorption | Rapid oral absorption |

| Bioavailability | Approximately 55% |

| Metabolism | Hepatic metabolism |

| Half-Life | 3-5 hours |

| Excretion | Renal |

These parameters indicate that the compound is quickly absorbed and metabolized, which may contribute to its rapid onset of action.

Toxicology

Toxicological studies have raised concerns regarding the safety profile of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride. Reports suggest potential neurotoxic effects at high doses, including seizures and cardiovascular complications. The compound's structural similarity to other known stimulants necessitates caution regarding its use and potential for abuse .

Q & A

Q. What are the recommended methods for synthesizing 1-Phenyl-2-(propylamino)-1-butanone hydrochloride with high purity?

Answer:

- Synthetic Route Optimization : Use reductive amination of 1-phenyl-1-butanone with propylamine, followed by hydrochloride salt formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography using silica gel (eluent: dichloromethane/methanol 9:1) to achieve ≥98% purity. Verify purity via NMR (e.g., ¹H and ¹³C) and mass spectrometry .

- Storage : Store under inert gas (argon) at 2–8°C in amber vials to prevent degradation .

Q. How can researchers characterize the structural integrity of this compound?

Answer:

- Spectroscopic Techniques :

- NMR : Compare chemical shifts (e.g., δ ~2.5–3.5 ppm for propylamino protons) with literature data for analogous compounds like 2-Phenylbutan-1-amine hydrochloride .

- FTIR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH⁺ vibrations at 2500–3000 cm⁻¹ .

- Mass Spectrometry : Validate molecular ion peaks (expected m/z: 239.8 for [C₁₃H₁₇NO·HCl]) .

- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., C: 64.85%, H: 7.56%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride) to identify systematic shifts caused by substituents .

- Computational Validation : Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results .

- Batch Variability : Assess purity across synthesis batches using HPLC (C18 column, acetonitrile/water gradient) to detect impurities influencing spectral profiles .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

Answer:

- pH Control : Maintain solutions at pH 4–6 (using acetate or phosphate buffers) to minimize hydrolysis of the ketone group .

- Lyophilization : Prepare lyophilized aliquots to extend shelf life. Reconstitute in degassed solvents to avoid oxidation .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How can researchers design experiments to probe the compound’s biological activity?

Answer:

- In Vitro Assays :

- Receptor Binding : Screen against neurotransmitter transporters (e.g., dopamine, serotonin) using radioligand displacement assays, referencing structural analogs like phenethylamine derivatives .

- Enzyme Inhibition : Test inhibitory effects on monoamine oxidases (MAO-A/B) at concentrations of 1–100 μM .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated phenyl rings) and compare bioactivity to identify critical functional groups .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility data?

Answer:

- Solvent Screening : Test solubility in DMSO, methanol, and PBS using nephelometry or UV-Vis spectroscopy. Note batch-specific variations due to crystalline polymorphs .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with experimental results .

- Literature Cross-Validation : Prioritize data from peer-reviewed journals (e.g., PubChem, ECHA) over vendor-specific claims .

Q. What methodologies validate the compound’s role as a synthetic intermediate?

Answer:

- Intermediate Trapping : Use in situ derivatization (e.g., Boc protection of the amine) to confirm reactivity in multi-step syntheses .

- Reaction Monitoring : Track intermediates via LC-MS during coupling reactions (e.g., amide bond formation) .

- Comparative Yields : Benchmark yields against structurally related intermediates like 2-Phenyl-1-propanamine hydrochloride to identify steric/electronic effects .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- First Aid : For inhalation exposure, move to fresh air and seek medical attention. For skin contact, wash with water for 15 minutes .

- Waste Disposal : Neutralize with 10% acetic acid before disposal as hazardous organic waste .

Advanced Experimental Design

Q. How can researchers design a study to explore the compound’s pharmacokinetic properties?

Answer:

- In Vivo Models : Administer via intravenous (IV) or oral routes in rodents (dose: 10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, and 8 hours .

- Analytical Method : Quantify plasma concentrations using LC-MS/MS (MRM transitions for m/z 240 → 154) .

- Metabolite Profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) and enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.